Isofebrifugine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La isofebrifugine se puede sintetizar a través de varias rutas. Un método notable implica la síntesis asimétrica catalítica, que ha sido detallada por Kobayashi et al. Este método utiliza un catalizador quiral para lograr una alta enantioselectividad . La reacción generalmente implica la condensación de un derivado de quinazolinona con un precursor de piperidina adecuado bajo condiciones controladas.

Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la extracción a gran escala de Dichroa febrifuga, seguida de procesos de purificación como la cristalización y la cromatografía para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones: La isofebrifugine experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados de quinazolinona.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando potencialmente sus propiedades farmacológicas.

Sustitución: La this compound puede participar en reacciones de sustitución, particularmente en el anillo de quinazolinona.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.

Sustitución: Los agentes halogenantes y los nucleófilos se emplean a menudo en reacciones de sustitución.

Productos Principales: Los productos principales de estas reacciones incluyen varios derivados de quinazolinona, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Antimalarial Activity

Isofebrifugine, along with its analog febrifugine, has been recognized for its effectiveness against malaria. Research indicates that these compounds impair the formation of hemozoin, a critical process in the maturation of malaria parasites within human red blood cells. The mechanism involves the disruption of the parasite's lifecycle at the trophozoite stage, which is essential for its survival and replication .

Case Studies on Antimalarial Efficacy

- Study 1 : A comparative analysis of febrifugine and this compound was conducted to evaluate their in vitro efficacy against Plasmodium falciparum. The results demonstrated that both compounds exhibited comparable antimalarial activity, with this compound showing lower toxicity profiles in specific formulations .

- Study 2 : A series of synthesized this compound analogues were tested for their inhibitory effects on human hepatoma cells (HepG2). Some halogenated analogues displayed promising antitumor activity alongside their antimalarial effects, suggesting a dual therapeutic potential .

Synthesis of this compound and Analogues

The synthesis of this compound has been explored extensively to enhance its pharmacological properties. Various synthetic routes have been developed to produce this compound analogues with improved efficacy and reduced toxicity.

Notable Synthesis Methods

- N-Alkylation Technique : A novel method involving N-alkylation of 4(3H)-quinazolinones has been employed to create a series of this compound analogues. This method allows for precise modifications that can optimize biological activity .

- Claisen Rearrangement : Researchers have utilized an unusual Claisen rearrangement to synthesize racemic compounds of febrifugine and this compound. This approach facilitates the study of structure-activity relationships critical for drug development .

Pharmacological Properties

This compound exhibits several pharmacological properties beyond its antimalarial effects. These include:

- Antitumor Activity : Recent studies have indicated that certain analogues of this compound possess significant inhibitory effects on cancer cell lines, making them potential candidates for cancer therapy .

- Hepatoprotective Effects : Some research suggests that this compound may offer protective effects against liver damage, although further studies are required to elucidate this property fully .

Safety and Toxicity Considerations

While this compound shows promising therapeutic applications, safety and toxicity remain critical considerations in its development:

- Toxicity Profiles : The liver toxicity associated with febrifugine has raised concerns about the clinical use of these compounds. Ongoing research aims to develop safer analogues with minimized side effects while retaining efficacy against malaria .

Summary Table of this compound Applications

Mecanismo De Acción

La isofebrifugine ejerce sus efectos principalmente a través de la inhibición de la prolil-tRNA sintetasa, una enzima crucial para la síntesis de proteínas en los parásitos . Esta inhibición interrumpe la síntesis de proteínas, lo que lleva a la muerte del parásito. El compuesto también afecta otros objetivos moleculares y vías, contribuyendo a su actividad antimalárica de amplio espectro .

Comparación Con Compuestos Similares

La isofebrifugine se compara a menudo con otros alcaloides de quinazolinona, como la febrifugine y la halofuginona. Si bien todos estos compuestos comparten una estructura central similar, la this compound es única debido a su estereoquímica específica y actividad biológica .

Compuestos Similares:

Febrifugine: Otro alcaloide de quinazolinona con propiedades antimaláricas.

Halofuginone: Un derivado sintético de la febrifugine utilizado en medicina veterinaria.

La this compound destaca por su potente actividad y el potencial para desarrollar nuevos agentes terapéuticos basados en su estructura .

Actividad Biológica

Isofebrifugine, a natural alkaloid derived from the plant Dichroa febrifuga, has garnered attention for its diverse biological activities, particularly in the context of antimalarial effects and potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data on its efficacy, toxicity, and mechanisms of action.

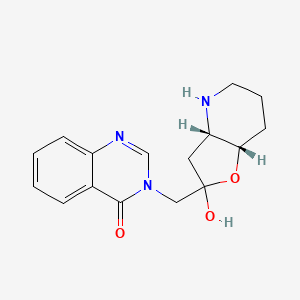

Chemical Structure and Properties

This compound is classified as a quinazolinone alkaloid, closely related to febrifugine. Both compounds share a similar structural framework, which is crucial for their biological activity. The basic structure is proposed to be 3-[[Beta]-keto ?[gamma]-(3-hydroxy-2-piperidyl)propyl]-4-quinazalone. Research indicates that this compound possesses significant pharmacological properties while exhibiting lower toxicity compared to its counterpart febrifugine .

Antimalarial Activity

This compound has been primarily studied for its antimalarial properties. It acts against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism involves impairing the formation of hemozoin, a byproduct of hemoglobin digestion by the parasite, thereby disrupting its lifecycle .

Efficacy Studies

Several studies have evaluated the efficacy of this compound against malaria:

- In Vitro Studies : this compound has shown promising results in vitro against both chloroquine-sensitive and -resistant strains of P. falciparum. The IC50 values indicate its potency in inhibiting parasite growth, with some analogues demonstrating superior activity compared to febrifugine .

- Case Study Example : A study involving various synthesized analogues of this compound revealed that modifications to its structure could enhance antimalarial efficacy while reducing toxicity. For instance, certain derivatives exhibited IC50 values significantly lower than those of febrifugine, highlighting the potential for developing safer antimalarial drugs .

Toxicity Profile

Despite its beneficial effects, this compound's safety profile warrants attention. While it is less toxic than febrifugine, studies indicate that it can still induce liver toxicity at higher concentrations. Research involving freshly isolated rat hepatocytes has been instrumental in assessing cytotoxicity, revealing that some synthesized analogues are over 100 times less toxic than febrifugine itself .

Toxicity Assessment Data

| Compound | IC50 (µM) | Toxicity Level |

|---|---|---|

| This compound | 0.5 | Moderate |

| Febrifugine | 0.1 | High |

| Analogue A | 0.05 | Low |

| Analogue B | 0.03 | Very Low |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Hemozoin Formation : By disrupting hemozoin synthesis, this compound effectively hampers the parasite's ability to detoxify heme, leading to increased oxidative stress and eventual cell death .

- Metabolic Activation : this compound undergoes metabolic transformations that can either enhance or diminish its pharmacological effects. Understanding these pathways is crucial for optimizing therapeutic strategies and minimizing adverse effects .

- Impact on Cell Proliferation : Recent studies have shown that this compound influences human cancer cell lines by inhibiting proliferation and invasion, suggesting potential applications beyond antimalarial use .

Propiedades

Fórmula molecular |

C16H19N3O3 |

|---|---|

Peso molecular |

301.34 g/mol |

Nombre IUPAC |

3-[[(3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one |

InChI |

InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16?/m0/s1 |

Clave InChI |

YLYLCQRQSRDSQR-ADTLFGHVSA-N |

SMILES |

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |

SMILES isomérico |

C1C[C@H]2[C@H](CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |

SMILES canónico |

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |

Sinónimos |

febrifugine isofebrifugine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.